5-(Heptyloxy)-2-nitrobenzaldehyde

Description

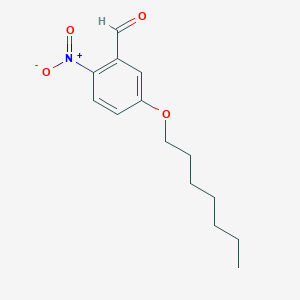

5-(Heptyloxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative characterized by a heptyloxy (O-heptyl) group at the 5-position and a nitro (-NO₂) group at the 2-position of the aromatic ring. This compound is likely synthesized via alkylation of 5-hydroxy-2-nitrobenzaldehyde (a precursor detailed in , and 11) using heptyl bromide under basic conditions, analogous to the synthesis of 5-Pivaloyloxy-2-nitrobenzaldehyde .

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

5-heptoxy-2-nitrobenzaldehyde |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-9-19-13-7-8-14(15(17)18)12(10-13)11-16/h7-8,10-11H,2-6,9H2,1H3 |

InChI Key |

RMGHNKOHEJINFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Singlet Oxygen Suppression

2-Nitrobenzaldehyde derivatives exhibit singlet oxygen (¹O₂) quenching activity. demonstrates that the 2-nitro positional isomer is significantly more effective than 3- or 4-nitro analogs, with 2-nitrobenzaldehyde outperforming synthetic antioxidants like DABCO and BHT . While the heptyloxy group’s electronic influence on the nitro group is likely minimal, its lipophilicity could enhance compatibility with hydrophobic matrices (e.g., polymers or oils) in photoprotective applications.

Enzymatic Oxidation

2-Nitrobenzaldehyde is a substrate for 2-carboxybenzaldehyde dehydrogenase, with a Kₘ of 2.8 mM and kcat of 48 s⁻¹ .

Antimicrobial and Antiproliferative Activity

Nitrobenzaldehyde derivatives form Schiff bases with antimicrobial properties. For example, 2-nitrobenzaldehyde-based Schiff bases inhibit Acinetobacter calcoaceticus ATCC 23055 . The heptyloxy group’s lipophilicity might enhance penetration into bacterial membranes, though excessive bulk could reduce efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.